molecular formula C12H20O2 B103746 Isobornyl acetate CAS No. 17283-45-3

Isobornyl acetate

Cat. No. B103746
CAS RN: 17283-45-3
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-FOGDFJRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobornyl acetate is a naturally occurring compound that is found in various essential oils. It is widely used in the fragrance industry due to its pleasant odor and is also used in the production of insecticides, plasticizers, and solvents. Isobornyl acetate has also been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory agent. In

Scientific Research Applications

1. Toxicology and Environmental Applications

Isobornyl acetate (IA) has been extensively studied in toxicology, particularly regarding its reproductive toxicity. In a comprehensive study, IA was administered to rats and evaluated across several parameters such as viability, clinical signs, body weights, organ weights, and reproductive factors. The study concluded that IA did not adversely affect any investigated parameters, establishing a no observable adverse effect level (NOAEL) for IA toxicity and reproductive toxicity (Politano et al., 2017).

2. Industrial and Chemical Processing

Isobornyl acetate plays a significant role in industrial applications, especially in the field of fragrance, medicine, organic synthesis, and cosmetics. Studies have focused on environmentally friendly catalysts for the acetylation of camphene, which produces isobornyl acetate with high selectivity and yield, highlighting the potential of ionic liquids as viable alternatives to traditional catalysts in synthetic chemistry (Popova & Chukicheva, 2017). Another study focused on the synthesis of isobornyl acetate in a continuous process, developing a kinetic model that describes the process well, signifying advancements in the continuous production of isobornyl acetate (Liu et al., 2011).

3. Analytical Chemistry

In the realm of analytical chemistry, isobornyl acetate has been studied for its chromatographic behavior. Research has optimized parameters for the quantitative determination of bornyl and isobornyl acetate diastereomers, enhancing the understanding of their chromatographic behaviors and providing a foundation for further analytical applications (Sotnikova et al., 2017).

4. Material Science

In material science, the thermolysis of isobornyl acetate has been explored, yielding trimethylcyclopentadienes among other compounds. The study detailed the isolation process and established the structures of the products via hydrogenation and spectroscopic methods, indicating the material's potential in the synthesis of various industrial compounds (Haan & Kloosterziel, 2010).

properties

CAS RN

17283-45-3

Product Name

Isobornyl acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1

InChI Key

KGEKLUUHTZCSIP-FOGDFJRCSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C

SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

boiling_point

220-224 °C

Color/Form

Colorless to very pale straw-colored liquid

density

0.978 at °C
0.979-0.984

flash_point

190 °F (88 °C) /closed cup/

Other CAS RN

125-12-2

physical_description

Liquid
Colourless to very pale straw coloured liquid;  Camphoraceous, piney, balsamic aroma

shelf_life

Stable under recommended storage conditions.

solubility

In water 9.721 mg/L at 25 °C (est)
Insoluble in water
Soluble in most fixed oils and in mineral oil
Soluble in alcohol, fixed oils;  slightly soluble in propylene glycol
In 70% alcohol, 1:3;  slightly soluble in propylene glycol;  insoluble in glycerin
Soluble in most fixed oils;  Slightly soluble in propylene glycol;  Insoluble in water, glycerin
Soluble (in ethanol)

synonyms

isobornyl acetate
pichtosin

vapor_pressure

0.107 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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